
Repurposing an Old Drug: A Comparative
Analysis of Disulfiram's Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Disul

Cat. No.: B089668 Get Quote

Disulfiram, a drug traditionally used for the treatment of alcoholism, is gaining significant

attention for its potential as a potent anti-cancer agent. Extensive preclinical evidence

highlights its ability to induce cancer cell death, inhibit tumor growth, and overcome drug

resistance across a variety of malignancies. This guide provides a comprehensive comparison

of Disulfiram's therapeutic effects in different cancer types, supported by experimental data,

detailed methodologies, and visual representations of its mechanisms of action.

Quantitative Analysis of Disulfiram's Efficacy
The anti-cancer activity of Disulfiram, particularly when combined with copper (DSF/Cu), has

been demonstrated in numerous in vitro and in vivo studies. The following tables summarize

key quantitative data, offering a comparative overview of its potency across different cancer cell

lines and tumor models.

Table 1: In Vitro Cytotoxicity (IC50) of Disulfiram in Various Cancer Cell Lines
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Cancer Type Cell Line
Disulfiram
(DSF) IC50

Disulfiram/Cop
per (DSF/Cu)
IC50

Reference

Glioblastoma
Patient-Derived

GSCs

~31.1 nM

(average)

Markedly

increased cell

death

[1]

Triple-Negative

Breast Cancer

(TNBC)

Panel of 13

TNBC lines

~300 nM

(average)
- [2]

MDA-MB-231
Potent inhibitory

effect

Synergistic with

Doxorubicin
[2]

Breast Cancer MCF-7 (ER+) ~0.3 µM - [3]

BT474

(ER+/HER2+)
~0.3 µM - [3]

T47D (ER+) > 10 µM - [3]

MDA-MB-231

(ER-/HER2-)
> 10 µM - [3]

Neuroblastoma

SK-N-DZ

(MYCN-

amplified)

806 nM - [4]

N91 (MYCN-

amplified)
234 nM - [4]

SK-N-AS (non-

MYCN amplified)
73 µM - [4]

SK-N-SH (non-

MYCN amplified)
378 nM - [4]

Gastric Cancer MKN45 ~50 µmol/L - [5]

SGC-7901 ~50 µmol/L - [5]

Table 2: In Vivo Tumor Growth Inhibition by Disulfiram
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Cancer Type Animal Model Treatment
Tumor Growth
Inhibition

Reference

Glioblastoma
Patient-Derived

BTIC models

DSF-Cu +

Temozolomide

Prolonged in vivo

survival
[6]

Cervical Cancer Xenograft model DSF/Cu complex

Greater

antitumor

efficacy than

cisplatin

[7]

Pancreatic

Cancer
In vivo model DSF/Cu

Significantly

inhibited tumor

growth and

reduced tumor

burden

[7]

Breast Cancer Xenograft model
Liposomal

DSF/Cu complex

Suppressed

breast cancer

stem cell viability

[8]

Ovarian Cancer

Post-surgery,

post-

chemotherapy

relapse model

Disulfiram
Effective in the

relapse model
[7]

Key Mechanisms of Action
Disulfiram exerts its anti-cancer effects through a multi-pronged approach, often potentiated by

the presence of copper. The drug's primary metabolite, diethyldithiocarbamate (DDC), forms a

complex with copper (CuET), which is believed to be the active anti-cancer agent.[7][9][10] The

key mechanisms include:

Induction of Oxidative Stress: Disulfiram, particularly in complex with copper, generates

reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell

apoptosis.[9][11][12]

Inhibition of the Ubiquitin-Proteasome System (UPS): The DSF/Cu complex can inhibit

proteasome activity, leading to the accumulation of misfolded proteins and induction of
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apoptosis in cancer cells.[7][13][14] A key target in this pathway is the p97-NPL4-UFD1

segregase complex.[10][15][16]

Targeting Cancer Stem Cells (CSCs): Disulfiram effectively targets cancer stem cells, which

are often responsible for tumor recurrence and metastasis, by inhibiting aldehyde

dehydrogenase (ALDH), a key enzyme and marker for CSCs.[7][13][14]

Modulation of Signaling Pathways: Disulfiram has been shown to modulate several critical

signaling pathways involved in cancer cell proliferation, survival, and metastasis, including

NF-κB and MAPK pathways.[7][9][11]

Overcoming Drug Resistance: Disulfiram can reverse resistance to conventional

chemotherapeutic drugs by inhibiting P-glycoprotein, a multidrug efflux pump.[11]

Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the

anti-cancer effects of Disulfiram.

Cell Viability Assay (MTT Assay)
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000

cells/well) and allowed to adhere overnight.

Treatment: Cells are treated with varying concentrations of Disulfiram, with or without

copper, for a specified duration (e.g., 72 hours).

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The IC50 value (the concentration of the drug that inhibits cell

growth by 50%) is then calculated from the dose-response curves.[2]
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In Vivo Tumor Xenograft Model
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a

suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of

immunocompromised mice (e.g., athymic nude mice).

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is

measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula:

(Length x Width^2) / 2.

Treatment Administration: Once tumors reach a certain volume, mice are randomized into

treatment and control groups. Disulfiram (often in combination with copper gluconate) is

administered through a suitable route (e.g., oral gavage or intraperitoneal injection) at a

specific dose and schedule.

Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of

the experiment, tumors are excised, weighed, and may be used for further analysis (e.g.,

immunohistochemistry). Animal body weight is also monitored as an indicator of toxicity.[10]

Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways

affected by Disulfiram and a typical experimental workflow for its evaluation.
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Caption: Disulfiram's multi-faceted mechanism of action against cancer cells.
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Caption: A typical workflow for evaluating the anti-cancer efficacy of Disulfiram.
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Conclusion and Future Directions
The evidence strongly suggests that Disulfiram, particularly in combination with copper, holds

significant promise as a repurposed anti-cancer therapeutic. Its ability to target multiple cellular

pathways, including the proteasome and cancer stem cells, makes it an attractive candidate for

overcoming drug resistance and improving patient outcomes. While preclinical data are

compelling, further investigation through well-designed clinical trials is crucial to establish its

safety and efficacy in cancer patients. The National Cancer Institute has a list of ongoing and

completed clinical trials involving Disulfiram.[17] Future research should focus on optimizing

dosing strategies, identifying predictive biomarkers for patient selection, and exploring novel

combination therapies to fully realize the therapeutic potential of this "old" drug in the fight

against cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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